molecular formula C₂₇H₃₃Cl₂FN₄O₈ B560568 Eravacycline dihydrochloride CAS No. 1334714-66-7

Eravacycline dihydrochloride

Katalognummer B560568
CAS-Nummer: 1334714-66-7
Molekulargewicht: 631.48
InChI-Schlüssel: XIBSSTYDNTVAEU-RZVFYPHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .


Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .


Molecular Structure Analysis

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .


Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .


Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .

Wissenschaftliche Forschungsanwendungen

  • Broad-Spectrum Antimicrobial Activity : Eravacycline demonstrates broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and anaerobic bacteria, with notable potency against multidrug-resistant bacteria. It is structurally similar to tigecycline and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit (Zhanel et al., 2016).

  • Efficacy in Various Infections : Eravacycline has been evaluated in phase II and III clinical trials for the treatment of complicated intra-abdominal infection (cIAI) and complicated urinary tract infection (cUTI), showing promising efficacy and safety profiles (Solomkin et al., 2013).

  • In Vitro and In Vivo Efficacy : Studies have demonstrated the in vitro and in vivo efficacy of eravacycline against a variety of bacterial pathogens. Its activity remains potent even against multidrug-resistant strains (Morrissey et al., 2019).

  • Safety and Tolerability : Clinical trials have found eravacycline to be generally well tolerated. Common adverse events reported include gastrointestinal effects such as nausea and vomiting, but with low incidence rates in the eravacycline treatment groups (Solomkin et al., 2016).

  • Pharmacokinetics and Drug Compatibility : Eravacycline exhibits linear pharmacokinetics and has been assessed for compatibility with other parenteral medications, demonstrating physical compatibility with most of them. This compatibility information is essential for co-administration in clinical settings (Avery et al., 2019).

  • Potential Use in Treating Multidrug-Resistant Infections : Eravacycline shows potential as a treatment option for serious infections caused by multidrug-resistant pathogens, a growing concern in healthcare settings globally (Bassetti & Righi, 2014).

Safety And Hazards

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

Zukünftige Richtungen

Eravacycline is likely to take on an expanded role in clinical practice as resistance to meropenem and other carbapenems increases . It may be used to treat aggressive multidrug-resistant infections in the years ahead .

Eigenschaften

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027691
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eravacycline dihydrochloride

CAS RN

1334714-66-7
Record name Eravacycline dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERAVACYCLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
DA Hussar, EB Chahine - Journal of the American Pharmacists …, 2019 - japha.org
… Eravacycline dihydrochloride for injection is supplied as a lyophilized powder in single-dose vials in an amount equivalent to 50 mg eravacycline. The vials should be stored in a …
Number of citations: 3 www.japha.org
ADDTOCCB INQUIRY - Nature, 2021 - invivochem.com
… Alias: TP434 2HCl; TP-434 2HCl; TP 434; TP434; Eravacycline 2HCl; Eravacycline dihydrochloride. … Eravacycline dihydrochloride is a synthetic antibiotic, with inhibits bacterial …
Number of citations: 0 www.invivochem.com
Y Ding, WY Saw, LWL Tan, DKN Moong… - Journal of …, 2020 - academic.oup.com
… eravacycline dihydrochloride when isolating other Tet(X4)-producing Enterobacteriaceae strains. Eravacycline dihydrochloride … 2 mg/L eravacycline dihydrochloride to enumerate tet(X4)…
Number of citations: 33 academic.oup.com
B Özer, B Özbek Çelık - Journal of Chemotherapy, 2023 - Taylor & Francis
The Achromobacter species is an emerging pathogen causing chronic bacterial infections in patients with certain conditions, such as cystic fibrosis (CF), hematologic and solid organ …
Number of citations: 4 www.tandfonline.com
Z Zhang, CE Morgan, RA Bonomo, EW Yu - Mbio, 2021 - Am Soc Microbiol
… For the AdeJ-Era sample, a 10-μM AdeJ-nanodisc sample was incubated with 20 μM Era (eravacycline dihydrochloride; MedChemExpress) for 1 h to form the AdeJ-Era complex. The …
Number of citations: 27 journals.asm.org
S Andrei, G Droc, G Stefan - Discoveries, 2019 - ncbi.nlm.nih.gov
… Eravacycline dihydrochloride (Xerava) is a fully synthetic bacteriostatic fluorocycline and a tetracycline-class antibacterial agent that binds bacterial 30S ribosomal subunit. Compared to …
Number of citations: 91 www.ncbi.nlm.nih.gov
YA Helmy, K Taha-Abdelaziz, HAEH Hawwas, S Ghosh… - Antibiotics, 2023 - mdpi.com
… Eravacycline dihydrochloride (Xerava) is a new synthetic fluorocycline belonging to tetracycline-class antibiotics that was discovered in 2018 [25,26]. It has potent antibacterial activity …
Number of citations: 11 www.mdpi.com
MR Precit, EA Snavely, RM Liesman - Clinical Microbiology Newsletter, 2022 - Elsevier
… Eravacycline dihydrochloride is a fully synthetic, broad-spectrum, bacteriostatic tetracycline antibiotic within the fluorocycline subclass [47]. Like other tetracyclines, eravacycline targets …
Number of citations: 0 www.sciencedirect.com
Y Ding, S Er, A Tan, JS Gounot, WY Saw, LWL Tan… - bioRxiv, 2023 - biorxiv.org
… 117 The faecal suspensions were then serially diluted in 0.9% NaCl and spotted onto MacConkey agar 118 plates supplemented with 2 mg/L eravacycline dihydrochloride. The CFU …
Number of citations: 0 www.biorxiv.org
BI Salman - Journal of Fluorescence, 2023 - Springer
Community-acquired pneumonia is one of the most common infectious diseases and a substantial cause of mortality and morbidity worldwide. Therefore eravacycline (ERV) was …
Number of citations: 4 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.